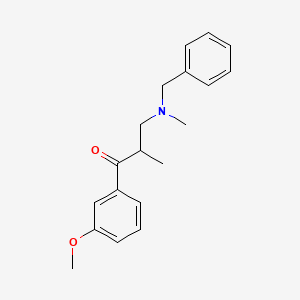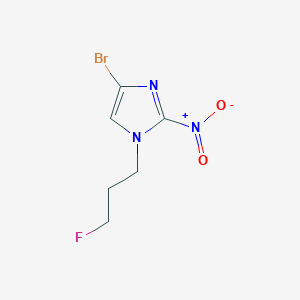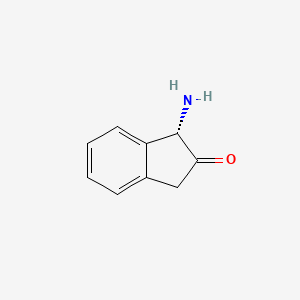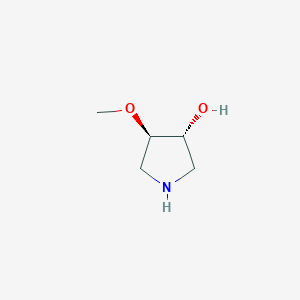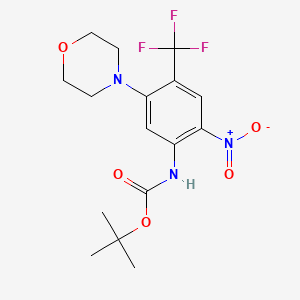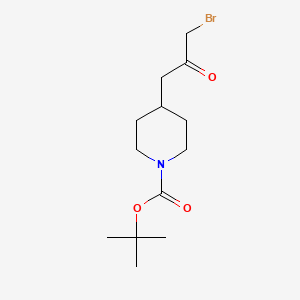
Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate
Descripción general
Descripción
Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate is a chemical compound with the molecular formula C12H15BrO2 . It is related to the class of compounds known as esters, which are organic compounds derived from carboxylic acids and alcohols. The compound contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate is characterized by a bromophenyl group attached to a butanoate ester . The average mass of the molecule is 271.150 Da and the monoisotopic mass is 270.025543 Da .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Studies
Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate has been used in the study of crystal and molecular structures . The structure of this compound was confirmed by single crystal X-ray diffraction data . This kind of study is crucial for understanding the physical and chemical properties of the compound, which can further guide its applications in various fields .
Biological Activities
This compound has a similar structure to some pyrazoline derivatives, which have been found to exhibit a variety of biological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Therefore, Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate might also have potential applications in these areas.
Neurotoxicity Studies
The compound has been used in neurotoxicity studies, particularly in relation to its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . This kind of research can provide valuable insights into the potential neurotoxic effects of the compound, which is important for assessing its safety and potential therapeutic applications .
Synthesis of New Compounds
Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate can be used as a starting material for the synthesis of new compounds . For example, it can be used to synthesize new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These new compounds can then be tested for various biological activities, potentially leading to the discovery of new drugs .
Anticancer Activity
The compound has been used in the study of anticancer activity . Specifically, it has been used in the synthesis of new compounds that have been tested for their anticancer activity . This kind of research can contribute to the development of new anticancer drugs .
In Silico Studies
Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate has been used in in silico studies, such as molecular docking studies, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, and toxicity prediction . These studies can provide valuable insights into the potential interactions of the compound with biological targets, its pharmacokinetic properties, and its potential toxicity .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been involved in sm cross-coupling reactions, which are key in the synthesis of various organic compounds .
Action Environment
It’s worth noting that sm cross-coupling reactions, which similar compounds are involved in, are known for their mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHJWELPDWMNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




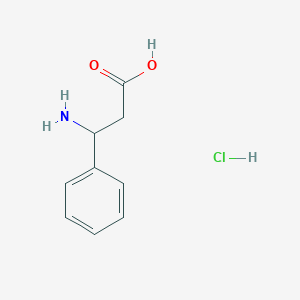
![1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium](/img/structure/B3267893.png)

